molecular formula C14H13FN2O2 B7475831 N-(2-fluoro-4-methylphenyl)-2-(2-oxopyridin-1-yl)acetamide

N-(2-fluoro-4-methylphenyl)-2-(2-oxopyridin-1-yl)acetamide

Cat. No. B7475831
M. Wt: 260.26 g/mol
InChI Key: WVOMFMFZDZELND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluoro-4-methylphenyl)-2-(2-oxopyridin-1-yl)acetamide, also known as FMePyA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. FMePyA is a pyridine-based compound that has a molecular weight of 268.29 g/mol. This compound is synthesized using a specific method that involves the reaction of 2-oxo-1-pyrrolidineacetamide with 2-fluoro-4-methylbenzoyl chloride.

Mechanism of Action

N-(2-fluoro-4-methylphenyl)-2-(2-oxopyridin-1-yl)acetamide exerts its biological effects by inhibiting the activity of specific enzymes. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. N-(2-fluoro-4-methylphenyl)-2-(2-oxopyridin-1-yl)acetamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(2-fluoro-4-methylphenyl)-2-(2-oxopyridin-1-yl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating specific signaling pathways. N-(2-fluoro-4-methylphenyl)-2-(2-oxopyridin-1-yl)acetamide has also been shown to inhibit the production of pro-inflammatory cytokines by inhibiting the activity of COX-2. Additionally, N-(2-fluoro-4-methylphenyl)-2-(2-oxopyridin-1-yl)acetamide has been shown to induce autophagy, a process of cellular degradation, in cancer cells.

Advantages and Limitations for Lab Experiments

N-(2-fluoro-4-methylphenyl)-2-(2-oxopyridin-1-yl)acetamide has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized using a specific method. N-(2-fluoro-4-methylphenyl)-2-(2-oxopyridin-1-yl)acetamide has also been shown to have low toxicity, making it a suitable candidate for use in in vitro and in vivo experiments. However, N-(2-fluoro-4-methylphenyl)-2-(2-oxopyridin-1-yl)acetamide has limitations as well. It has poor solubility in water, which can limit its use in certain experiments. Additionally, N-(2-fluoro-4-methylphenyl)-2-(2-oxopyridin-1-yl)acetamide has not been extensively studied in vivo, and its pharmacokinetics and pharmacodynamics are not well understood.

Future Directions

There are several future directions for the study of N-(2-fluoro-4-methylphenyl)-2-(2-oxopyridin-1-yl)acetamide. One potential direction is the development of N-(2-fluoro-4-methylphenyl)-2-(2-oxopyridin-1-yl)acetamide analogs with improved solubility and bioavailability. Another direction is the study of N-(2-fluoro-4-methylphenyl)-2-(2-oxopyridin-1-yl)acetamide in combination with other therapeutic agents to enhance its efficacy. Additionally, further studies are needed to understand the pharmacokinetics and pharmacodynamics of N-(2-fluoro-4-methylphenyl)-2-(2-oxopyridin-1-yl)acetamide in vivo. Overall, N-(2-fluoro-4-methylphenyl)-2-(2-oxopyridin-1-yl)acetamide has potential for use in various fields of scientific research, and further studies are warranted to fully explore its potential.

Synthesis Methods

The synthesis of N-(2-fluoro-4-methylphenyl)-2-(2-oxopyridin-1-yl)acetamide involves a multi-step process that requires specific reagents and conditions. The first step involves the reaction of 2-oxo-1-pyrrolidineacetamide with triethylamine to form a pyrrolidine intermediate. The intermediate is then reacted with 2-fluoro-4-methylbenzoyl chloride in the presence of a base to form N-(2-fluoro-4-methylphenyl)-2-(2-oxopyridin-1-yl)acetamide. The final product is purified using column chromatography to obtain a pure compound.

Scientific Research Applications

N-(2-fluoro-4-methylphenyl)-2-(2-oxopyridin-1-yl)acetamide has potential applications in various fields of scientific research. It has been studied for its potential use as a therapeutic agent in the treatment of cancer. N-(2-fluoro-4-methylphenyl)-2-(2-oxopyridin-1-yl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. N-(2-fluoro-4-methylphenyl)-2-(2-oxopyridin-1-yl)acetamide has also been studied for its potential use as an anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response.

properties

IUPAC Name

N-(2-fluoro-4-methylphenyl)-2-(2-oxopyridin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O2/c1-10-5-6-12(11(15)8-10)16-13(18)9-17-7-3-2-4-14(17)19/h2-8H,9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVOMFMFZDZELND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C=CC=CC2=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluoro-4-methylphenyl)-2-(2-oxopyridin-1-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.